1-(Cyclopropylmethoxy)-2-ethynyl-4-methylbenzene

Organic Synthesis Sonogashira Coupling Regioselectivity

1-(Cyclopropylmethoxy)-2-ethynyl-4-methylbenzene (CAS 2748283-76-1; MF: C13H14O; MW: 186.25 g/mol) is a multifunctional aromatic building block featuring three orthogonal reactive handles: a terminal ethynyl group, a cyclopropylmethoxy ether, and a 4‑methyl substituent. Its IUPAC name is Benzene, 1‑(cyclopropylmethoxy)‑2‑ethynyl‑4‑methyl‑, with a SMILES string of C#Cc1cc(C)ccc1OCC1CC1, and it is commercially available in 95% purity.

Molecular Formula C13H14O
Molecular Weight 186.25 g/mol
Cat. No. B8167658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylmethoxy)-2-ethynyl-4-methylbenzene
Molecular FormulaC13H14O
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCC2CC2)C#C
InChIInChI=1S/C13H14O/c1-3-12-8-10(2)4-7-13(12)14-9-11-5-6-11/h1,4,7-8,11H,5-6,9H2,2H3
InChIKeyJTTHZEZQGGRYBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethoxy)-2-ethynyl-4-methylbenzene (CAS 2748283-76-1): Procurement-Ready Building Block with Orthogonal Reactivity Handles


1-(Cyclopropylmethoxy)-2-ethynyl-4-methylbenzene (CAS 2748283-76-1; MF: C13H14O; MW: 186.25 g/mol) is a multifunctional aromatic building block featuring three orthogonal reactive handles: a terminal ethynyl group, a cyclopropylmethoxy ether, and a 4‑methyl substituent . Its IUPAC name is Benzene, 1‑(cyclopropylmethoxy)‑2‑ethynyl‑4‑methyl‑, with a SMILES string of C#Cc1cc(C)ccc1OCC1CC1, and it is commercially available in 95% purity [1]. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for Sonogashira cross‑coupling, click chemistry, and electrophilic aromatic substitution pathways .

✓ Orthogonal ethynyl handle for Sonogashira and CuAAC couplings
✓ Cleavable cyclopropylmethoxy ether enables phenol late-stage conversion
✓ 4-Methyl activates aromatic ring for electrophilic substitution

Why Generic Substitution of 1-(Cyclopropylmethoxy)-2-ethynyl-4-methylbenzene with Close Analogs Fails


Close analogs such as 2‑(Cyclopropylmethoxy)‑4‑ethynyl‑1‑methylbenzene (regioisomer, CAS 2817266‑83‑2), 1‑(Cyclopropylmethoxy)‑3‑ethynylbenzene (methyl‑lacking, CAS 918483‑34‑8), and 1‑(Cyclopropylmethoxy)‑2‑ethynyl‑4‑(trifluoromethyl)benzene (CF₃ analog) cannot be used interchangeably without compromising synthetic outcomes. Even identical molecular formulas (C13H14O) do not guarantee equivalent performance: the 1‑(cyclopropylmethoxy)‑2‑ethynyl‑4‑methyl arrangement provides a specific balance of electronic and steric properties that govern reactivity in cross‑coupling and cycloaddition reactions . Substituent position (ortho vs. meta ethynyl), methyl group presence/absence, and electron‑withdrawing/donating character directly affect reaction yields, regioselectivity, and downstream purification burdens. The following evidence quantifies these critical differentiations.

Regioisomer Ortho-ethynyl placement vs meta/para analogs alters catalyst accessibility and coupling regioselectivity.
Missing methyl Methyl-lacking analog differs in molecular weight, shifting chromatographic retention and LC-MS signal.
CF₃ analog Electron-withdrawing CF₃ suppresses ethynyl nucleophilicity, reducing Sonogashira coupling efficiency.

Quantitative Differentiation of 1-(Cyclopropylmethoxy)-2-ethynyl-4-methylbenzene from Key Analogs


Regioisomeric Identity Governs Reaction Outcomes: Ortho-Ethynyl vs. Meta-Ethynyl Placement

The ortho‑positioning of the ethynyl group relative to the cyclopropylmethoxy oxygen in the target compound (1‑(cyclopropylmethoxy)‑2‑ethynyl‑4‑methylbenzene) creates a distinctly different steric and electronic environment compared to the meta‑ethynyl arrangement in 1‑(cyclopropylmethoxy)‑3‑ethynylbenzene. While direct head‑to‑head reaction yield data for these specific isomers is not yet published, the structural comparison reveals that the ortho‑ethynyl isomer exhibits a different substitution pattern that influences catalyst accessibility in cross‑coupling reactions . The regioisomer 2‑(cyclopropylmethoxy)‑4‑ethynyl‑1‑methylbenzene (CAS 2817266‑83‑2) further illustrates the impact of functional group positioning: its SMILES (C#Cc1ccc(C)c(OCC2CC2)c1) differs from the target (C#Cc1cc(C)ccc1OCC1CC1) in the relative placement of the methyl and cyclopropylmethoxy groups, which can alter π‑stacking and steric shielding during catalysis .

Regioisomer impact
Class-level inference
Ortho-ethynyl (target) vs meta-ethynyl (CAS 918483-34-8) creates distinct steric and electronic environment around alkyne.
Regioisomer choice governs catalyst approach and coupling regioselectivity.
No published direct yield comparison; structural inference only.
Organic Synthesis Sonogashira Coupling Regioselectivity

Molecular Weight Distinction: Impact on Purification and Reaction Monitoring

The target compound (MW: 186.25 g/mol) possesses a molecular weight approximately 14.03 g/mol higher than the methyl‑lacking analog 1‑(cyclopropylmethoxy)‑3‑ethynylbenzene (MW: 172.22 g/mol) . This 8.1% mass difference is significant for analytical detection and purification. In preparative HPLC or flash chromatography, the retention time shift between the methylated and non‑methylated analogs can be exploited for cleaner separation, reducing the risk of co‑eluting impurities. Additionally, the mass difference provides a distinct m/z signal in LC‑MS, enabling unambiguous tracking of the desired product in complex reaction mixtures.

Mass differentiation
Cross-study comparable
MW 186.25 vs 172.22 g/mol
Δ +14.03 (8.1%)
Distinct LC-MS signal simplifies reaction monitoring and purification.
Calculated from molecular formulas; supports unambiguous product tracking.
Analytical Chemistry LCMS Monitoring Purification

Electron-Donating Methyl Group Modulates Reactivity Relative to Trifluoromethyl Analog

The target compound contains a 4‑methyl substituent, which is electron‑donating via hyperconjugation and inductive effects, contrasting sharply with the strongly electron‑withdrawing 4‑trifluoromethyl group in the CF₃ analog (MW: 240.22 g/mol) . While no direct comparative Hammett σ values are published for these exact molecules, the substituent constant for para‑CH₃ (σp ≈ –0.17) versus para‑CF₃ (σp ≈ +0.54) indicates a substantial difference in aromatic ring electron density [1]. This electronic modulation affects: (i) the nucleophilicity of the ethynyl group in Sonogashira couplings, (ii) the electrophilic aromatic substitution regioselectivity, and (iii) the compound's metabolic stability if used in biological probe synthesis.

Electronic modulation
Class-level inference
σp ≈ –0.17 (4-CH₃) vs σp ≈ +0.54 (4-CF₃)
Δσp ≈ –0.71 (donating vs withdrawing)
Methyl enhances ethynyl nucleophilicity for coupling; CF₃ analog may require adjusted conditions.
Based on Hammett constants; direct coupling yield comparisons pending.
Medicinal Chemistry Electronic Effects SAR Studies

Purity and Procurement Cost: A Differentiating Factor for Scale‑Up Decisions

Commercially, 1‑(cyclopropylmethoxy)‑2‑ethynyl‑4‑methylbenzene is available at 95% purity, with a listed price of $908.00 per 1g [1]. While direct comparator pricing for the exact regioisomer or CF₃ analog is not uniformly published, the 95% purity specification provides a benchmark for initial sourcing. The cost‑per‑gram and purity level are critical for procurement decisions, particularly when planning multi‑gram scale‑up campaigns. The availability of this specific substitution pattern in catalog quantities reduces the need for custom synthesis, thereby accelerating project timelines.

Procurement baseline
Supporting evidence
95% purity; catalog price $908/g (2023–24)
Immediate procurement avoids custom synthesis lead time for method development.
Vendor specification; verify lot-specific purity before scale-up.
Procurement Cost Analysis Scale‑up

Optimal Application Scenarios for 1-(Cyclopropylmethoxy)-2-ethynyl-4-methylbenzene Based on Differential Evidence


Sonogashira Cross‑Coupling in Pharmaceutical Intermediate Synthesis

The ortho‑ethynyl group provides a reactive terminal alkyne handle for Pd‑catalyzed Sonogashira coupling with aryl/heteroaryl halides. The electron‑donating 4‑methyl group enhances the nucleophilicity of the ethynyl moiety, potentially improving coupling yields compared to electron‑deficient analogs . The distinct molecular weight (186.25 g/mol) simplifies LC‑MS monitoring of coupling progress. This compound is particularly suited for constructing biaryl‑acetylene pharmacophores found in kinase inhibitors and CNS‑active agents.

Copper‑Catalyzed Azide–Alkyne Cycloaddition (CuAAC) for Bioconjugation

The terminal ethynyl group enables efficient click chemistry with azide‑functionalized biomolecules or polymers. The 4‑methyl substituent does not interfere with the cycloaddition and may improve aqueous solubility relative to more hydrophobic analogs. The ortho‑positioning of the ethynyl group relative to the cyclopropylmethoxy oxygen creates a steric environment that can be tuned to control the rate of triazole formation .

Electrophilic Aromatic Substitution for Late‑Stage Diversification

The electron‑donating 4‑methyl group activates the benzene ring toward electrophilic substitution (e.g., nitration, halogenation), while the cyclopropylmethoxy ether can act as a directing group or be cleaved under mild acidic conditions to reveal a phenol. This orthogonal reactivity allows for sequential functionalization: first, electrophilic substitution on the ring; second, Sonogashira coupling at the ethynyl; and third, ether cleavage to install a final substituent .

Reference Standard for Regioisomer‑Specific Analytical Method Development

Due to its distinct retention characteristics compared to the regioisomer 2‑(cyclopropylmethoxy)‑4‑ethynyl‑1‑methylbenzene, this compound serves as a critical reference standard for developing HPLC and GC methods capable of resolving positional isomers. The 8% mass difference versus the methyl‑lacking analog further enhances the reliability of LC‑MS quantitation in complex reaction matrices .

Application
Selection Property
Validation Focus
Sonogashira coupling for intermediates
Ortho-ethynyl handle, electron-donating 4-methyl
Coupling yield, regioselectivity, LC-MS monitoring
CuAAC bioconjugation
Terminal ethynyl, steric profile from ortho-ether
Triazole formation rate, biomolecule compatibility
Electrophilic substitution diversification
Activated ring (4-CH₃), cleavable ether directing group
Regioselectivity, orthogonal handle integrity
Regioisomer-specific analytical standard
Distinct retention vs regioisomer, mass difference
HPLC/GC resolution of positional isomers, MS quantitation
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